Diethyl[1-(4-chlorophenyl)-pyrazol-4-yl]Phosphorothioate
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Overview
Description
Diethyl[1-(4-chlorophenyl)-pyrazol-4-yl]Phosphorothioate is a chemical compound with the molecular formula C13H16ClN2O3PS and a molecular weight of 346.77 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and a phosphorothioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Diethyl[1-(4-chlorophenyl)-pyrazol-4-yl]Phosphorothioate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone.
Chlorophenyl Substitution: The pyrazole ring is then substituted with a chlorophenyl group through electrophilic aromatic substitution.
Phosphorothioate Addition: Finally, the phosphorothioate group is introduced by reacting the substituted pyrazole with diethyl phosphorochloridothioate under controlled conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Diethyl[1-(4-chlorophenyl)-pyrazol-4-yl]Phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine oxides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation.
Scientific Research Applications
Diethyl[1-(4-chlorophenyl)-pyrazol-4-yl]Phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorothioate groups into target molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Diethyl[1-(4-chlorophenyl)-pyrazol-4-yl]Phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Diethyl[1-(4-chlorophenyl)-pyrazol-4-yl]Phosphorothioate can be compared with other similar compounds, such as:
Diethyl (4-chlorophenyl)phosphorothioate: Lacks the pyrazole ring, making it less versatile in certain chemical reactions.
Diethyl (4-methoxyphenyl)phosphorothioate: Substitutes the chlorophenyl group with a methoxyphenyl group, altering its reactivity and biological activity.
Diethyl (4-bromophenyl)phosphorothioate: Contains a bromophenyl group instead of a chlorophenyl group, which can affect its chemical and biological properties.
Properties
CAS No. |
77458-00-5 |
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Molecular Formula |
C11H22N6 |
Origin of Product |
United States |
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